クミルロン

概要

説明

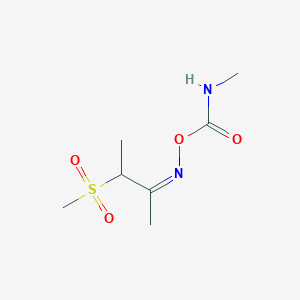

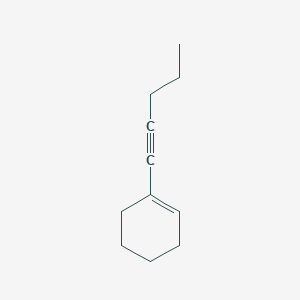

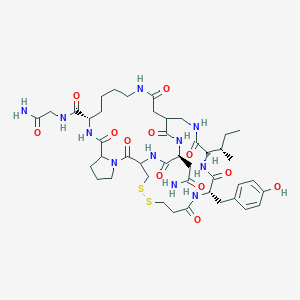

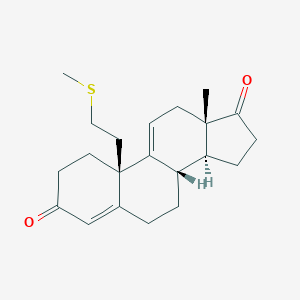

Cumyluron is a chemical compound with the IUPAC name 1-(2-chlorobenzyl)-3-(1-methyl-1-phenylethyl)urea . It is also known by its Chinese name 二苯隆, French name cumyluron (n.m.), and Russian name кумилурон .

Synthesis Analysis

The synthesis of Cumyluron involves the reaction of substituted benzylamine with benzyl isocyanate . The analytical method for Cumyluron in water and soil has been validated using LC-MS/MS .

Molecular Structure Analysis

Cumyluron has a molecular formula of C17H19ClN2O . Its average mass is 302.799 Da and its monoisotopic mass is 302.118591 Da .

Chemical Reactions Analysis

Cumyluron is analyzed using Liquid Chromatography with tandem Mass Spectrometry detection (LC-MS/MS) . The analytical method is designed for the quantitative determination of Cumyluron in water at the stated LOQ of 0.100 μg/L .

Physical And Chemical Properties Analysis

Cumyluron is a white, odorless, crystalline solid . It has a density of 1.2±0.1 g/cm³, a boiling point of 503.0±43.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.3 mmHg at 25°C . Its molar refractivity is 85.9±0.3 cm³ .

科学的研究の応用

バーミューダグラス用除草剤

クミルロンは、ハイブリッドバーミューダグラスのパッティンググリーンにおける一年生シバの防除のための除草剤として使用されます . 休眠しているバーミューダグラスのグリーンと活発に成長しているバーミューダグラスのグリーンの両方に、安全に適用できることがわかっています . クミルロンは、ハイブリッドバーミューダグラスのグリーン被覆の損傷または遅延を30%以上引き起こしません .

一年生シバの防除

クミルロンは、発芽前(PRE)および発芽後(POST)の両方で一年生シバを抑制することが報告されています . ゴルフのパッティンググリーンにおけるPRE一年生シバの防除と種子頭の抑制において、現在使用されている除草剤であるベンサライドやベンサライドとオキサジアゾンを組み合わせたものよりも効果的であると考えられています .

ベントグラスでの使用

クミルロンは、クリーピングベントグラスのパッティンググリーンにおける一年生シバの発芽前防除に使用されます . クリーピングベントグラスのパッティンググリーンの芝生を著しく傷つけたり、品質を低下させたり、正規化された差分植生指数(NDVI)を低下させたりすることはありません .

種子頭の抑制

メチオゾリンとクミルロンは、一年生シバの種子頭を効果的に抑制することがわかっています . メチオゾリンは、春の処理から1か月後に一年生シバの種子頭被覆を少なくとも85%削減します

作用機序

Target of Action

Cumyluron is a urea herbicide . The specific target of Cumyluron is currently unknown . It is mainly used for the control of creeping grasses .

Mode of Action

It is known to control annual bluegrass and some other grassy weeds endemic to hybrid bermudagrass greens .

Pharmacokinetics

It is moderately toxic to fish but less so to birds . Cumyluron is moderately toxic to mammals via the oral route . There is some evidence to suggest it is a possible human carcinogen .

Result of Action

Cumyluron’s primary action is to control grasses, particularly annual bluegrass . .

Action Environment

Cumyluron’s action, efficacy, and stability can be influenced by environmental factors. For instance, it has been found that Cumyluron is rapidly eliminated from the brackish water bivalve Corbicula japonica within the first few days of the depuration phase . The elimination rate decreases over time, and radioactivity (approximately 001ppm) was detected in all tissues of the bivalve even on Day 42 of the depuration phase . This suggests that environmental factors such as the presence of other organisms can influence the action and efficacy of Cumyluron.

Safety and Hazards

Cumyluron can cause eye irritation and is harmful if swallowed . Prolonged or repeated exposure can cause damage to the liver, blood, and kidneys . It is recommended to wash off immediately with soap and plenty of water in case of skin contact, and to rinse cautiously with water for several minutes in case of eye contact .

特性

IUPAC Name |

1-[(2-chlorophenyl)methyl]-3-(2-phenylpropan-2-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2O/c1-17(2,14-9-4-3-5-10-14)20-16(21)19-12-13-8-6-7-11-15(13)18/h3-11H,12H2,1-2H3,(H2,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYNOULHXXDFBLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)NC(=O)NCC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7052862 | |

| Record name | Cumyluron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

99485-76-4 | |

| Record name | Cumyluron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99485-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cumyluron [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099485764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cumyluron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CUMYLURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82H75W2NPD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。